Cas no 1211595-89-9 (tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate)

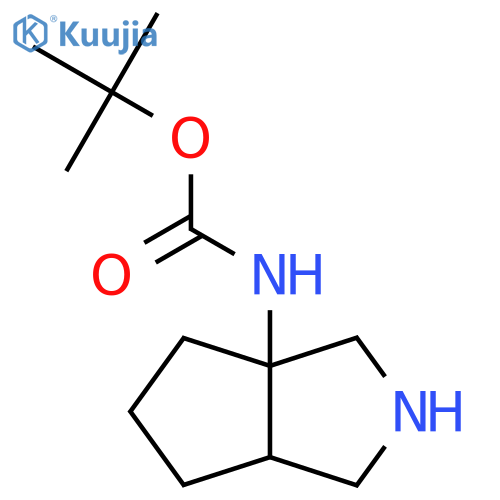

1211595-89-9 structure

商品名:tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate

CAS番号:1211595-89-9

MF:C12H22N2O2

メガワット:226.315283298492

MDL:MFCD12755314

CID:4578055

PubChem ID:58944935

tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate

- 1-(tert-butoxycarbonylamino)-3-azabicyclo[3.3.0]octane

- tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate

-

- MDL: MFCD12755314

- インチ: 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)

- InChIKey: IOJANHDPMBVRLJ-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(NC12CNCC1CCC2)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 285

- トポロジー分子極性表面積: 50.4

- 疎水性パラメータ計算基準値(XlogP): 1.3

tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-295739-2.5g |

tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate |

1211595-89-9 | 95.0% | 2.5g |

$2492.0 | 2025-03-19 | |

| Enamine | EN300-295739-10.0g |

tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate |

1211595-89-9 | 95.0% | 10.0g |

$5467.0 | 2025-03-19 | |

| Enamine | EN300-295739-0.25g |

tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate |

1211595-89-9 | 95.0% | 0.25g |

$629.0 | 2025-03-19 | |

| Enamine | EN300-295739-1g |

tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate |

1211595-89-9 | 95% | 1g |

$1272.0 | 2023-09-06 | |

| Aaron | AR01B4TC-50mg |

tert-Butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate |

1211595-89-9 | 95% | 50mg |

$431.00 | 2025-02-09 | |

| Aaron | AR01B4TC-100mg |

tert-Butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate |

1211595-89-9 | 95% | 100mg |

$630.00 | 2025-02-09 | |

| A2B Chem LLC | AV97972-2.5g |

tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate |

1211595-89-9 | 95% | 2.5g |

$2659.00 | 2024-04-20 | |

| A2B Chem LLC | AV97972-5g |

tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate |

1211595-89-9 | 95% | 5g |

$3917.00 | 2024-04-20 | |

| Aaron | AR01B4TC-2.5g |

tert-Butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate |

1211595-89-9 | 95% | 2.5g |

$3452.00 | 2025-02-09 | |

| A2B Chem LLC | AV97972-1g |

tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate |

1211595-89-9 | 95% | 1g |

$1374.00 | 2024-04-20 |

tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

1211595-89-9 (tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate) 関連製品

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1211595-89-9)tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate

清らかである:99%

はかる:1g

価格 ($):1088.0